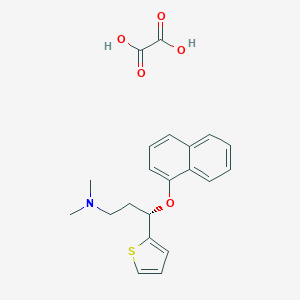

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate

Description

Properties

IUPAC Name |

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;3-1(4)2(5)6/h3-11,14,18H,12-13H2,1-2H3;(H,3,4)(H,5,6)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUDMXKAVMKVPS-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474380 | |

| Record name | Oxalic acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132335-47-8 | |

| Record name | 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, ethanedioate (1:1), (γS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132335-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--(3S)-N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine ethanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution

The alkoxide intermediate reacts with 1-fluoronaphthalene via an SNAr mechanism. Key parameters include:

-

Temperature : Reactions are typically conducted at 40–80°C to balance kinetic efficiency and side-product formation.

-

Reaction Time : Extended durations (24–40 hours) are required for complete conversion, particularly at lower temperatures.

-

Stoichiometry : A 10–15% excess of 1-fluoronaphthalene relative to the alcohol ensures high conversion rates.

For example, heating (S)-3-dimethylamino-1-(2-thienyl)-1-propanol with 1-fluoronaphthalene in NMP at 80°C for 40 hours yielded 85% conversion to the intermediate amine.

Solvent and Base Effects

Substituting DMSO for NMP reduced reaction times but required stricter moisture control. Potassium tert-butoxide, while more reactive than NaOH or KOH, introduced challenges in handling due to its hygroscopic nature.

Workup and Purification Strategies

Post-reaction, the crude product is partitioned between water and isopropyl acetate to remove unreacted starting materials and inorganic salts. Pyridine sulfur trioxide complex (1–5 mol%) is added to quench residual amines, improving purity. Sequential washes with water adjust the pH to 6–6.5, minimizing acid-catalyzed degradation.

Salt Formation and Crystallization

The free base is converted to its oxalate salt by treatment with oxalic acid dihydrate in isopropyl acetate. Key considerations include:

-

Stoichiometry : A 0.75–1.0 equivalent of oxalic acid ensures complete salt formation without excess acid contamination.

-

Crystallization : Slurrying the product in acetone-isopropyl acetate (1:2 v/v) at 15–20°C for 16 hours yields a high-purity off-white solid.

Comparative Analysis of Synthetic Routes

The table below contrasts three representative protocols:

| Parameter | Example 14 | Example 13 | Example T |

|---|---|---|---|

| Solvent | NMP | DMSO | NMP |

| Base | NaOH/K2CO3 | KOH | KOtBu |

| Temperature (°C) | 40–60 | 75–80 | 90–100 |

| Time (hours) | 64 | 46 | 57 |

| Yield (%) | 53 | 67 | 75 |

| Purity (HPLC) | 97.31% | 97.91% | 98.5% |

Example T’s higher yield and purity reflect optimized stoichiometry and stringent temperature control.

Quality Control and Analytical Validation

Final product purity is assessed via:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the naphthalene ring or the amine group, potentially leading to the formation of dihydro derivatives or secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dihydro derivatives, secondary amines

Substitution: Various substituted amines

Scientific Research Applications

Chemistry

In organic synthesis, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the materials science industry, the compound’s unique electronic properties could be exploited in the development of new materials for electronics, photonics, and other advanced technologies.

Mechanism of Action

The mechanism by which (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The naphthalene and thiophene rings may facilitate binding to hydrophobic pockets, while the amine group could form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Duloxetine and Its Derivatives

- Duloxetine HCl (CAS: 116817-11-9) is a therapeutically approved SNRI with a methylamino group and hydrochloride salt. Its mechanism involves inhibiting serotonin/norepinephrine reuptake, whereas the dimethyl analog lacks clinical efficacy due to altered receptor binding kinetics .

- N-Methyl Duloxetine (CAS: 132335-46-7) retains the dimethylamino group but lacks the oxalate counterion. It is primarily used in synthetic pathways for duloxetine derivatives .

Comparison with Squalene Synthase Inhibitors

Compounds such as OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] and OX03393 [3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine] share the N,N-dimethylpropan-1-amine backbone but differ in aromatic substituents :

| Compound | Structure | EC₅₀ (nM) | Key Modifications |

|---|---|---|---|

| OX03771 | Styrylphenoxy linker | 526 | (E)-olefin enhances potency |

| OX03384 | Saturated phenethylphenoxy linker | >1000 | Loss of geometric constraint |

| OX03393 | Benzothiazole-substituted phenoxy linker | 620 | Improved metabolic stability |

| (S)-Target | Naphthalenyloxy-thiophene core | N/A | Dual aromatic system; oxalate salt |

- OX03771 and analogs demonstrate that olefin geometry and aromatic substituents (e.g., styryl, benzothiazole) critically influence squalene synthase inhibition.

- OX03393 highlights the trade-off between metabolic stability (via benzothiazole) and potency, a consideration absent in the oxalate salt due to its role as an impurity .

Comparison with Naproxen-Derived Amides

Compounds like (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () and N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () share naphthalene moieties but differ in backbone structure:

- Naproxen hybrids utilize amide linkages and methoxynaphthalene groups for anti-inflammatory activity, contrasting with the target compound’s ether linkage and dimethylamino group .

Key Research Findings

Structural Determinants of Activity: The naphthalenyloxy-thiophene core in the target compound is critical for binding to monoamine transporters, but dimethylation at the amine reduces affinity compared to duloxetine’s methylamino group .

Metabolic and Synthetic Considerations: The dimethylamino group in the target compound may reduce hepatic oxidation rates compared to primary/secondary amines, as seen in OX03393’s benzothiazole-modified analogs .

Biological Activity

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate, also known as Duloxetine impurity, is a compound that has garnered attention due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H21NOS·C2H2O4

- Molecular Weight : 311.44 g/mol

- CAS Number : 132335-47-8

The biological activity of this compound is primarily linked to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is similar to that of its parent compound, Duloxetine, which is used in the treatment of major depressive disorder and generalized anxiety disorder. By inhibiting the reuptake of serotonin and norepinephrine, the compound modulates neurotransmitter levels in the synaptic cleft, contributing to its antidepressant effects.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. A study demonstrated that administration of the compound led to a decrease in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive-like behavior.

Neuroprotective Effects

The compound has also shown potential neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

In Vivo Studies

- Forced Swim Test : In a controlled study using mice, this compound was administered at varying doses. The results showed a statistically significant reduction in immobility time compared to control groups, indicating potential antidepressant activity.

- Oxidative Stress Assay : Another study evaluated the compound's ability to mitigate oxidative stress in cultured neurons exposed to hydrogen peroxide. Results indicated a marked decrease in markers of oxidative damage when treated with the compound, suggesting its protective role against oxidative injury.

In Vitro Studies

A series of assays were conducted to assess the cytotoxicity and protective effects of the compound on different cell lines:

| Study Type | Cell Line | Treatment Concentration | Key Findings |

|---|---|---|---|

| Cytotoxicity Assay | SH-SY5Y Neurons | 10 µM | No significant cytotoxicity observed |

| Oxidative Stress | Primary Neurons | 50 µM | Reduced ROS levels by 30% compared to control |

| Neuroprotection Assay | PC12 Cells | 25 µM | Increased cell viability by 40% post oxidative stress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.